Triphenylmethanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22520. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

triphenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16S/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZIKLPHXXBMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063142 | |

| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-77-0 | |

| Record name | Triphenylmethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylmethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylmethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triphenylmethanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7AQN86QSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenylmethanethiol from Triphenylmethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylmethanethiol, a valuable reagent in organic synthesis, from its precursor, triphenylmethyl chloride. This document details the primary synthetic methodologies, offering in-depth experimental protocols and data presented for comparative analysis.

Introduction

This compound, also known as trityl thiol, is an organosulfur compound widely utilized in organic chemistry, particularly for the introduction of the thiol group (-SH) and as a protecting group for various functionalities. Its bulky triphenylmethyl (trityl) group confers unique steric and electronic properties, making it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and materials for drug development. The most common and accessible route to this compound involves the nucleophilic substitution of the chlorine atom in triphenylmethyl chloride with a sulfur-containing nucleophile. This guide will focus on two principal methods for this conversion: the reaction with thiourea followed by hydrolysis, and the direct reaction with sodium hydrosulfide.

Synthetic Methodologies

The synthesis of this compound from triphenylmethyl chloride can be effectively achieved through two primary pathways. Both methods are based on the high reactivity of the trityl carbocation, which is readily formed upon the departure of the chloride ion.

Method 1: Reaction with Thiourea followed by Hydrolysis

This two-step method involves the initial reaction of triphenylmethyl chloride with thiourea to form an isothiouronium salt. This intermediate is then hydrolyzed under basic conditions to yield the desired this compound. This method is often favored for its use of a stable, easy-to-handle sulfur source.

Method 2: Reaction with Sodium Hydrosulfide

This method provides a more direct route to this compound, involving the direct displacement of the chloride with the hydrosulfide anion (SH⁻). While conceptually simpler, this method requires careful handling of sodium hydrosulfide, which can be moisture-sensitive and may release hydrogen sulfide gas.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic methods, allowing for a clear comparison of their respective efficiencies and conditions.

| Parameter | Method 1: Thiourea | Method 2: Sodium Hydrosulfide |

| Primary Reagents | Triphenylmethyl chloride, Thiourea, Sodium Hydroxide | Triphenylmethyl chloride, Sodium Hydrosulfide |

| Solvent | Ethanol, Water | Ethanol |

| Reaction Temperature | Reflux (Thiourea addition), Room Temperature (Hydrolysis) | Room Temperature |

| Reaction Time | 3 hours (Thiourea addition), 2 hours (Hydrolysis) | 30 minutes |

| Yield | 95-97% | ~90% |

| Purification Method | Recrystallization | Recrystallization |

Experimental Protocols

Method 1: Synthesis via Thiourea Intermediate

This procedure is adapted from a reliable method published in the Journal of the American Chemical Society.

Materials:

-

Triphenylmethyl chloride (27.9 g, 0.10 mol)

-

Thiourea (7.6 g, 0.10 mol)

-

Ethanol (95%, 150 mL)

-

Sodium hydroxide (8 g, 0.20 mol)

-

Water (15 mL)

-

Glacial acetic acid

Procedure:

-

Formation of the Isothiouronium Salt: In a 500-mL round-bottom flask equipped with a reflux condenser, dissolve triphenylmethyl chloride (27.9 g) and thiourea (7.6 g) in 150 mL of 95% ethanol.

-

Heat the mixture to reflux and maintain for 3 hours. During this time, the S-triphenylmethylisothiouronium chloride will precipitate.

-

Hydrolysis: After the reflux period, add a solution of sodium hydroxide (8 g) in 15 mL of water to the reaction mixture.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Work-up: Pour the reaction mixture into 1 L of water.

-

Acidify the aqueous mixture with glacial acetic acid. The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

Purification:

-

Recrystallize the crude product from hot ethanol. The purified this compound is obtained as a white crystalline solid.

Yield:

-

The typical yield for this procedure is between 26.2 g and 26.8 g, which corresponds to a 95-97% yield.

Method 2: Synthesis via Sodium Hydrosulfide

This protocol offers a more direct conversion of triphenylmethyl chloride to the desired thiol.

Materials:

-

Triphenylmethyl chloride (5.0 g, 17.9 mmol)

-

Sodium hydrosulfide (NaSH) (1.5 g, 26.8 mmol)

-

Absolute Ethanol (50 mL)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve triphenylmethyl chloride (5.0 g) in 50 mL of absolute ethanol at room temperature.

-

Reagent Addition: Slowly add sodium hydrosulfide (1.5 g) to the stirred solution.

-

Reaction: Continue stirring the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.

-

Work-up: Pour the reaction mixture into a larger volume of water. The this compound will precipitate.

-

Collect the solid product by vacuum filtration and wash with water.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Yield:

-

The expected yield for this method is approximately 90%.

Visualizations

Reaction Pathway: Synthesis via Thiourea

Caption: Reaction scheme for the synthesis of this compound via an isothiouronium salt intermediate.

Experimental Workflow: Synthesis via Thiourea

Caption: Step-by-step workflow for the synthesis and purification of this compound using the thiourea method.

Conclusion

This guide has detailed two robust and high-yielding methods for the synthesis of this compound from triphenylmethyl chloride. The choice between the thiourea and sodium hydrosulfide methods may depend on factors such as the availability of reagents, desired reaction time, and handling considerations. The provided experimental protocols and comparative data offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently produce this important chemical intermediate. The purification via recrystallization from ethanol is a crucial step to obtain a high-purity product suitable for further applications.

An In-depth Technical Guide to the Physical Properties of Trityl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl mercaptan, also known as triphenylmethanethiol, is a sterically hindered organosulfur compound with the chemical formula (C₆H₅)₃CSH. Its bulky triphenylmethyl (trityl) group confers unique properties, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of trityl mercaptan, detailed experimental protocols for their determination, and a workflow for its synthesis and application as a protecting group for thiols. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

The physical characteristics of trityl mercaptan are crucial for its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₆S |

| Molecular Weight | 276.40 g/mol |

| Appearance | Cream to pale yellow crystalline powder.[1] |

| Melting Point | 102-109 °C.[1][2] |

| Boiling Point | 403.8 °C at 760 mmHg (estimated). |

| Density | Approximately 1.119 to 1.214 g/cm³. |

| Solubility | Insoluble in water.[3][4] Soluble in organic solvents such as ethanol, ether, and chloroform.[1][3] |

| pKa | 8.87 ± 0.10 (Predicted). |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of trityl mercaptan. Below is a summary of expected spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of trityl mercaptan is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2560 | Weak | S-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiol proton (S-H) and a multiplet in the aromatic region for the phenyl protons.

-

~7.2-7.5 ppm: Multiplet, 15H (aromatic protons of the three phenyl groups).

-

~3.5 ppm: Singlet, 1H (thiol proton, -SH). The chemical shift of the thiol proton can be variable and may be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the quaternary carbon attached to the sulfur atom.

-

~145 ppm: Quaternary carbons of the phenyl rings attached to the central carbon.

-

~128-130 ppm: Carbons of the phenyl rings.

-

~65 ppm: Central quaternary carbon (C-S).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of trityl mercaptan would likely show a molecular ion peak (M⁺) at m/z 276. The most prominent fragmentation would be the loss of the thiol group (-SH) to form the highly stable trityl cation at m/z 243.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a synthetic procedure are provided below.

Determination of Melting Point

The melting point of trityl mercaptan can be determined using a standard capillary melting point apparatus.

Materials:

-

Trityl mercaptan sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

Procedure:

-

Ensure the trityl mercaptan sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point (around 85-90 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows.

Materials:

-

Trityl mercaptan

-

Test tubes

-

Solvents (water, ethanol, diethyl ether, chloroform)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of trityl mercaptan into separate test tubes.

-

Add 1 mL of a solvent to each test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Synthesis of Trityl Mercaptan from Trityl Chloride

Trityl mercaptan can be synthesized by the reaction of triphenylmethyl chloride (trityl chloride) with a sulfur source like sodium hydrosulfide.

Materials:

-

Trityl chloride

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve trityl chloride in ethanol in a round-bottom flask.

-

In a separate flask, dissolve an equimolar amount of sodium hydrosulfide in a minimal amount of water and add it to the trityl chloride solution.

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the ethanol using a rotary evaporator.

-

Add water and diethyl ether to the residue in a separatory funnel.

-

Separate the organic layer, wash it with water and then with a dilute solution of hydrochloric acid, followed by a final wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the diethyl ether to obtain the crude trityl mercaptan.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.

Mandatory Visualizations

Experimental Workflow: Synthesis of Trityl Mercaptan

The following diagram illustrates the workflow for the synthesis of trityl mercaptan from trityl chloride.

References

Triphenylmethanethiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triphenylmethanethiol (also known as Tritylthiol), a pivotal reagent in synthetic chemistry. This document outlines its fundamental properties, synthesis, and key applications, with a focus on methodologies relevant to drug development and materials science.

Core Compound Data

This compound is an organosulfur compound valued for its bulky trityl group, which allows for the reversible protection of thiol functionalities.[1] Its key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 3695-77-0 | [2] |

| Molecular Weight | 276.40 g/mol | [2] |

| Molecular Formula | C₁₉H₁₆S | [2] |

| Appearance | Cream to pale yellow powder | [3] |

| Melting Point | 104-106 °C | [2] |

| Solubility | Insoluble in water | [2] |

Synthesis of this compound

While numerous suppliers offer research-grade this compound, understanding its synthesis is crucial for specialized applications. The industrial preparation typically involves the nucleophilic substitution reaction of a triphenylmethyl halide with a sulfur-containing reagent.[4]

Experimental Protocol: General Synthesis

A common laboratory-scale synthesis involves the reaction of triphenylmethyl chloride with hydrogen sulfide or sodium hydrosulfide.[4][5]

Materials:

-

Triphenylmethyl chloride

-

Hydrogen sulfide or Sodium hydrosulfide

-

Dry dioxane or a similar inert solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve triphenylmethyl chloride in a dry, inert solvent under an inert atmosphere.

-

Introduce hydrogen sulfide gas or add sodium hydrosulfide to the solution.

-

The reaction mixture is typically stirred for an extended period, potentially up to 15 hours, under mild heating to drive the reaction to completion.[5]

-

Following the reaction, an acidic workup is performed to yield this compound.[4]

-

The final product can be purified by recrystallization.

References

A Comprehensive Technical Guide to the Solubility of Triphenylmethanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of triphenylmethanethiol (also known as trityl mercaptan) in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility information, and a comprehensive, adaptable experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory professionals requiring the dissolution of this compound for synthesis, purification, or formulation.

Introduction to this compound

This compound, with the chemical formula (C₆H₅)₃CSH, is an organosulfur compound notable for its bulky triphenylmethyl (trityl) group attached to a thiol functional group. This large, nonpolar trityl group dominates the molecule's physical properties, rendering it a crystalline solid at room temperature with a melting point in the range of 104-106 °C.[1] The presence of the thiol group provides a site for various chemical reactions, making it a useful reagent in organic synthesis.[2][3]

Theoretical Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Structure and Polarity: this compound is a largely nonpolar molecule. The three phenyl rings of the trityl group are hydrophobic and contribute significantly to its nonpolar character. The thiol (-SH) group introduces a small degree of polarity, but its influence is overshadowed by the large hydrocarbon framework. Thiols are generally less polar than their corresponding alcohols due to the lower electronegativity of sulfur compared to oxygen, resulting in weaker hydrogen bonding capabilities.[4]

-

Solvent Selection:

-

Nonpolar Solvents: It is expected that this compound will exhibit good solubility in nonpolar organic solvents such as toluene, benzene, and hexane. The van der Waals interactions between the phenyl rings and the nonpolar solvent molecules would facilitate dissolution.

-

Polar Aprotic Solvents: Solvents like acetone, chloroform, and ethyl acetate, which are polar aprotic, are also likely to be effective solvents.

-

Polar Protic Solvents: Polar protic solvents, such as ethanol and methanol, are expected to be less effective than nonpolar solvents. While the thiol group can engage in weak hydrogen bonding, the large nonpolar part of the molecule will hinder extensive solvation.

-

Aqueous In-solubility: this compound is consistently reported to be insoluble in water.[1][2][3][5] The high polarity and strong hydrogen-bonding network of water cannot overcome the energy required to break the crystal lattice of the nonpolar this compound.

-

Qualitative Solubility Data

While specific quantitative data is scarce, various sources indicate the general solubility of this compound in several organic solvents. This information is summarized in the table below.

| Solvent | Chemical Formula | Type | Solubility |

| Water | H₂O | Polar Protic | Insoluble[1][2][3][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] |

| Toluene | C₇H₈ | Nonpolar | Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Screw-cap vials

-

Temperature-controlled orbital shaker or water bath with magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation (Isothermal Shake-Flask Method):

-

Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.

-

Agitate the mixture at a constant, specified temperature for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically between 24 and 72 hours. It is recommended to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

For HPLC, monitor the peak area of this compound. For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Calculation and Reporting:

-

Construct a calibration curve by plotting the analytical response (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

Triphenylmethanethiol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Triphenylmethanethiol

Introduction

This compound, also known as trityl mercaptan, is an organosulfur compound widely utilized in organic synthesis and drug development. Its bulky triphenylmethyl (trityl) group provides significant steric hindrance, making it a valuable protecting group for the thiol functionality in complex syntheses, such as peptide manufacturing.[1] However, like many thiols, its reactivity makes it susceptible to degradation, which can compromise the integrity of experiments and the purity of final products. This guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical methodologies for assessing the degradation of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Stability and Degradation Pathways

The primary stability concern for this compound is its susceptibility to oxidation. The thiol group (-SH) can be readily oxidized, especially in the presence of air (oxygen) or other oxidizing agents.

Primary Degradation Pathway: Disulfide Formation The most common degradation pathway for thiols is the oxidative coupling of two molecules to form a disulfide bond (-S-S-). For this compound, this results in the formation of bis(triphenylmethyl) disulfide. This reaction can be slow but is accelerated by factors such as basic conditions, exposure to air, and the presence of metal ions.[2][3]

Other Potential Degradation Products Under certain conditions, this compound can act as a precursor to other sulfur-containing compounds. Studies have shown its potential to form bis(triphenylmethyl) sulfide and bis(triphenylmethyl) trisulfide.[4] In the presence of strong oxidizing agents, further oxidation to sulfonic acids or other related species is possible, although the steric bulk of the trityl group may hinder these transformations.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and integrity of this compound. Given its sensitivity to air and oxidizing agents, specific precautions must be taken.

Storage Conditions The following table summarizes the recommended storage conditions based on information from safety data sheets (SDS) and supplier guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature / Cool place.[4][5] | Prevents acceleration of degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[5] | Minimizes exposure to oxygen, preventing oxidative degradation.[5] |

| Container | Keep container tightly closed.[6] | Prevents ingress of moisture and air. |

| Environment | Store in a dry and well-ventilated place.[6] | Avoids moisture which can facilitate certain degradation pathways. |

| Light Exposure | Store in a dark place. | Protects against potential photodegradation. |

| Incompatible Materials | Strong oxidizing agents.[6] | Reacts readily with oxidizing agents, leading to rapid degradation. |

Handling Procedures General safe handling practices for thiols should always be followed:

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[6]

-

Inert Atmosphere: For sensitive reactions or long-term handling, use techniques such as a glovebox or Schlenk line to maintain an inert atmosphere.

Experimental Protocols: Stability Assessment

To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the compound to generate potential degradation products and determine its intrinsic stability.[7][8]

1. Forced Degradation Study Protocol

This protocol outlines the typical stress conditions used to evaluate the stability of a drug substance like this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Prepare a 1 mg/mL solution in a suitable organic solvent (e.g., Acetonitrile). Add an equal volume of 0.1 M HCl. Heat at 60°C for designated time points (e.g., 2, 8, 24h). Neutralize with 0.1 M NaOH before analysis.[9] | To assess stability in acidic conditions. |

| Base Hydrolysis | Prepare a 1 mg/mL solution. Add an equal volume of 0.1 M NaOH. Heat at 60°C for designated time points. Neutralize with 0.1 M HCl before analysis.[9] | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | Prepare a 1 mg/mL solution. Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for designated time points.[9] | To determine susceptibility to oxidation. |

| Thermal Degradation | Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C) for a specified period. Also, test in solution.[10] | To assess the effect of heat on stability. |

| Photodegradation | Expose the solid compound and a solution (e.g., 1 mg/mL) to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[8] | To evaluate stability under light exposure. |

2. Stability-Indicating HPLC Method Protocol

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its impurities and degradation products.

| HPLC Parameter | Typical Conditions |

| Column | Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11] |

| Mobile Phase | A gradient of Acetonitrile and water (or a suitable buffer like ammonium acetate).[11] |

| Flow Rate | 1.0 mL/min.[11] |

| Detection | UV detector at a suitable wavelength (determined by UV scan, likely around 230-275 nm).[11] |

| Column Temperature | 30-40°C.[11] |

| Injection Volume | 10-20 µL. |

| Sample Preparation | Dissolve samples from the forced degradation study in the mobile phase to a suitable concentration (e.g., 0.1-1.0 mg/mL). |

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[12]

References

- 1. Transient-state and steady-state kinetics of the oxidation of aliphatic and aromatic thiols by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 3695-77-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to Triphenylmethanethiol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethanethiol, also known as trityl mercaptan, is a sterically hindered organosulfur compound with significant applications in organic synthesis, particularly as a protecting group for thiols. This technical guide provides a comprehensive overview of its chemical structure, formula, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented and analyzed. Furthermore, key reactions of this compound are discussed, highlighting its utility in synthetic chemistry.

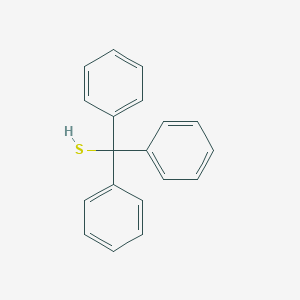

Chemical Structure and Formula

This compound is characterized by a central carbon atom bonded to three phenyl rings and a sulfhydryl (-SH) group. The bulky triphenylmethyl (trityl) group confers unique steric and electronic properties to the molecule.

Chemical Formula: C₁₉H₁₆S[1]

Structure:

Caption: Chemical structure of this compound.

Molecular Weight: 276.40 g/mol [2][3][4]

Nomenclature:

-

IUPAC Name: this compound[1]

-

Common Names: Trityl mercaptan, Triphenylmethyl mercaptan, Tritylthiol[3]

-

CAS Number: 3695-77-0[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to faint beige or cream crystalline powder | [5] |

| Melting Point | 103–107 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [5] |

| pKa | 8.87 ± 0.10 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Solvent: CDCl₃): The proton NMR spectrum of this compound is expected to show signals for the aromatic protons of the three phenyl rings and a signal for the thiol proton. The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The thiol proton (SH) signal is a singlet and its chemical shift can vary depending on concentration and solvent, but is typically found around δ 2.0-3.0 ppm.

¹³C NMR (Solvent: Chloroform-d): The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary carbons of the phenyl rings |

| ~130 | ortho-Carbons of the phenyl rings |

| ~128 | meta-Carbons of the phenyl rings |

| ~127 | para-Carbons of the phenyl rings |

| ~65 | Central quaternary carbon (C-S) |

| Note: Exact chemical shifts can vary slightly based on experimental conditions.[6] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2570 | S-H stretch (thiol) |

| ~1595, 1490, 1445 | Aromatic C=C ring stretch |

| ~700-800 | C-H out-of-plane bending |

| Data obtained from the NIST/EPA Gas-Phase Infrared Database.[7] |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 276. The most prominent peak in the mass spectrum is often the triphenylmethyl (trityl) cation at m/z 243, formed by the loss of the SH radical. Further fragmentation of the trityl cation can lead to peaks corresponding to the loss of phenyl groups.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a nucleophilic substitution reaction using triphenylmethyl chloride (trityl chloride) and a source of hydrosulfide.

Reaction Scheme: (C₆H₅)₃CCl + NaSH → (C₆H₅)₃CSH + NaCl

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylmethyl chloride in a suitable solvent such as ethanol.

-

Addition of Nucleophile: Prepare a solution of sodium hydrosulfide (NaSH) in a mixture of ethanol and water. Add this solution dropwise to the stirred solution of triphenylmethyl chloride at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-3 hours) to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-water. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR).

Key Reactions of this compound

The thiol group in this compound can undergo various reactions, making it a versatile intermediate in organic synthesis.

Caption: Key reactions of this compound.

Experimental Protocol for the Synthesis of Triphenylmethanesulfenyl Chloride:

-

Reaction Setup: In a fume hood, dissolve this compound in a dry, inert solvent such as dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Addition of Reagent: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to proceed at low temperature until completion, which can be monitored by the disappearance of the starting material on TLC.

-

Work-up and Isolation: Carefully quench the reaction with a suitable reagent. The product, triphenylmethanesulfenyl chloride, is often used in situ for further reactions due to its reactivity.[1]

Applications in Drug Development and Research

The primary application of this compound in research and drug development is its use as a protecting group for the thiol functionality, particularly in peptide synthesis. The bulky trityl group effectively masks the nucleophilic and easily oxidizable thiol group of cysteine residues during peptide chain elongation. The trityl group can be readily removed under acidic conditions to regenerate the free thiol.

Conclusion

This compound is a valuable reagent in organic chemistry with a well-defined chemical structure and a range of useful properties. The synthetic protocols provided in this guide offer a practical approach to its preparation and derivatization. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification. Its role as a thiol-protecting group continues to be significant in the synthesis of complex molecules, including peptides and other pharmaceuticals.

References

Spectroscopic Profile of Triphenylmethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Triphenylmethanethiol (Trityl thiol), a critical reagent in organic synthesis and various applications within drug development and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its structural characterization.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic Protons (ortho, meta, para) |

| ~ 3.5 (variable) | Singlet | 1H | Thiol Proton (-SH) |

Note: Predicted values are based on typical chemical shifts for aromatic protons and the thiol proton. The exact chemical shift of the thiol proton can vary significantly depending on solvent, concentration, and temperature.

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary Carbon (ipso-C attached to three phenyl rings) |

| ~ 130 | Aromatic CH (ortho-carbons) |

| ~ 128 | Aromatic CH (meta-carbons) |

| ~ 127 | Aromatic CH (para-carbons) |

| ~ 65 | Quaternary Carbon (C-S) |

Note: Predicted values are based on known chemical shifts for triphenylmethyl compounds. The chemical shift for the carbon attached to sulfur is an estimation.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST WebBook.[1] The following table lists the major absorption bands and their assignments.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~ 3060 | Aromatic C-H Stretch | Medium |

| ~ 2570 | S-H Stretch | Weak |

| ~ 1595, 1490, 1445 | Aromatic C=C Stretch | Strong |

| ~ 750 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Proposed Fragment | Notes |

| 276 | [C₁₉H₁₆S]⁺• | Molecular Ion (M⁺•) |

| 243 | [(C₆H₅)₃C]⁺ | Loss of •SH radical (trityl cation) - Likely base peak |

| 165 | [C₁₃H₉]⁺ | Loss of benzene from the trityl cation (fluorenyl cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Place the resulting fine powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Method: Transmission.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in either transmittance or absorbance.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Conditions:

-

Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Reaction of Triphenylmethanethiol with Nitrous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between triphenylmethanethiol and nitrous acid, a cornerstone reaction for the synthesis of a stable S-nitrosothiol. The document details the underlying chemical principles, experimental procedures, and quantitative data, offering valuable insights for professionals in chemical synthesis and drug development.

Reaction Overview

This compound, also known as trityl mercaptan, is an organosulfur compound notable for its bulky triphenylmethyl (trityl) group.[1] This steric hindrance confers unusual stability to its derivatives. When this compound reacts with nitrous acid (HONO), it undergoes S-nitrosation to form S-nitrosothis compound ((C₆H₅)₃CSNO).[1][2] This reaction is a direct and efficient method for producing a rare example of an S-nitrosothiol (thionitrite) that is a robust, stable solid at room temperature.[2][3]

S-nitrosothiols (RSNOs) are significant in biochemistry as they serve as donors of nitrosonium ions (NO⁺) and nitric oxide (NO), key molecules in cell signaling pathways, particularly those related to vasodilation.[4] The process of converting a thiol to a nitrosothiol is a reversible post-translational modification of proteins known as S-nitrosylation, which regulates protein function.[4][5]

Reaction Mechanism: S-Nitrosation

The S-nitrosation of thiols with nitrous acid is a well-established chemical transformation.[4][6] Nitrous acid is typically unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[7][8][9]

The key steps of the mechanism are:

-

Formation of Nitrous Acid: An acid protonates the nitrite ion to form nitrous acid (HONO).

-

Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is further protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[10]

-

Nucleophilic Attack: The sulfur atom of the this compound, acting as a nucleophile, attacks the electrophilic nitrogen atom of the nitrosonium ion.

-

Deprotonation: A subsequent deprotonation of the sulfur atom yields the final product, S-nitrosothis compound, and regenerates the acid catalyst.

Quantitative Data

The physical and structural properties of the reactants and the final product are summarized below. The stability of S-nitrosothis compound allows for its characterization by X-ray crystallography.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass (g·mol⁻¹) | Appearance | Melting Point (°C) |

| This compound | C₁₉H₁₆S | 276.40 | Yellow solid | 103–107[1] |

| S-Nitrosothis compound | C₁₉H₁₅NOS | 305.40 | Green solid | ~110 (decomposes)[2] |

Table 2: Selected Crystallographic Data for S-Nitrosothis compound

| Parameter | Value | Description |

| S-N Bond Length | 1.78 Å | The distance between the sulfur and nitrogen atoms.[2] |

| N=O Bond Length | 1.79 Å | The distance between the nitrogen and oxygen atoms.[2] |

| S-N=O Angle | 114° | The angle of the S-N=O functional group.[2][4] |

Experimental Protocol

The following protocol details a standard laboratory procedure for the synthesis of S-nitrosothis compound. This method is adapted from established procedures for the S-nitrosation of thiols using acidified nitrite.[7]

4.1 Materials and Reagents

-

This compound ((C₆H₅)₃CSH)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, e.g., 1 N solution)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice Bath

4.2 Procedure

-

Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol, to aid solubility.[7]

-

Acidification & Cooling: Add aqueous hydrochloric acid (e.g., 1 N HCl) to the solution. Cool the reaction mixture in an ice bath to a temperature of 0-5 °C. Acidic conditions are crucial for generating the nitrosating agent and help prevent unwanted N-nitrosation side reactions.[7]

-

Nitrosation: While vigorously stirring the cooled thiol solution, slowly add a pre-chilled aqueous solution of sodium nitrite. A stoichiometric excess (e.g., 5 equivalents) of nitrite may be used to ensure complete reaction.[7] The reaction is typically rapid, occurring within 5 to 15 minutes, and is often accompanied by a distinct color change to green, indicating the formation of the S-nitrosothiol.[2][7]

-

Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether.[7] The organic layer will contain the S-nitrosothis compound.

-

Washing & Drying: Wash the organic layer with cold deionized water to remove any remaining acid and inorganic salts. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification (Optional): The crude S-nitrosothis compound can be further purified by recrystallization from an appropriate solvent system to obtain a crystalline green solid.[2]

Biological and Chemical Significance

The study of S-nitrosothiols is critical for understanding nitric oxide signaling pathways independent of the canonical soluble guanylate cyclase (sGC) route.[5][11][12] These molecules act as NO carriers and donors, and their formation and decomposition are key regulatory events in physiology and pathophysiology.

The bulky trityl group in S-nitrosothis compound provides significant steric protection to the labile S-NO bond.[1] This steric shielding dramatically increases its thermal stability compared to S-nitrosothiols derived from less bulky thiols, which often readily decompose to the corresponding disulfide and nitric oxide.[4] This stability makes S-nitrosothis compound an excellent model compound for studying the fundamental chemical and physical properties of the S-nitroso functional group.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. S-Nitrosothis compound - Wikipedia [en.wikipedia.org]

- 3. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Nitrosothiol - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. S-nitrosothiol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrosothiol formation and S-nitrosation signaling through nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

Triphenylmethanethiol as a Precursor for Bis(triphenylmethyl) Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethanethiol (trityl mercaptan) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the thiol functional group. Its conversion to bis(triphenylmethyl) sulfide, also known as trityl sulfide, represents a key transformation, yielding a sterically hindered sulfide with potential applications in various fields, including materials science and as a stable protecting group. This technical guide provides an in-depth overview of the synthesis of bis(triphenylmethyl) sulfide from this compound, including a detailed, albeit proposed, experimental protocol, relevant data, and a logical workflow for its formation. While a direct, high-yield synthetic method is not extensively documented in peer-reviewed literature, this guide consolidates available information and proposes a chemically sound pathway for this transformation.

Introduction

This compound, characterized by the bulky trityl group attached to a sulfur atom, exhibits unique reactivity. The steric hindrance afforded by the three phenyl rings influences its stability and reaction pathways. The formation of bis(triphenylmethyl) sulfide from this precursor is not a commonly reported transformation. Notably, a 2013 study by Rozycka-Sokolowska et al. reported the "unexpected" formation of bis(triphenylmethyl) sulfide as a byproduct in the reaction of this compound with (+)-R-pulegone[1]. This suggests that under certain conditions, the thiol can undergo a condensation or desulfurization-coupling reaction to yield the corresponding sulfide.

This guide outlines a proposed general method for the synthesis of bis(triphenylmethyl) sulfide from this compound, based on established principles of sulfide synthesis from thiols.

Proposed Synthetic Pathway

The conversion of a thiol to a symmetric sulfide typically involves a dehydration or condensation reaction between two thiol molecules. This can be promoted by acid catalysis or the use of a dehydrating agent. The proposed reaction is as follows:

2 (C₆H₅)₃CSH → [(C₆H₅)₃C]₂S + H₂S

This transformation can be conceptualized as the acid-catalyzed nucleophilic attack of one thiol molecule on a protonated thiol, followed by the elimination of hydrogen sulfide.

Diagram of Proposed Synthetic Pathway

Caption: Proposed acid-catalyzed pathway for sulfide formation.

Experimental Protocol (Proposed)

This protocol is a general guideline based on standard organic synthesis techniques for the formation of sulfides from thiols. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | Concentrated | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | J.T. Baker |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics |

| Hexanes | HPLC Grade | EMD Millipore |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 36.2 mmol) in anhydrous dichloromethane (100 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 40°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to yield bis(triphenylmethyl) sulfide as a white to off-white solid.

Diagram of Experimental Workflow

Caption: Step-by-step workflow for the proposed synthesis.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₉H₁₆S | 276.40 | 105-107 | White to pale yellow crystalline powder |

| Bis(triphenylmethyl) Sulfide | C₃₈H₃₀S | 526.71 | 185-187 | White to off-white solid |

Note: The melting point of bis(triphenylmethyl) sulfide is an expected value and may vary based on purity.

Characterization

The synthesized bis(triphenylmethyl) sulfide should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the 30 protons of the phenyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the quaternary carbon of the trityl group.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of bis(triphenylmethyl) sulfide.

-

FT-IR: The infrared spectrum will show characteristic peaks for C-H aromatic stretching and C-C aromatic ring vibrations. The absence of a peak around 2550-2600 cm⁻¹ will confirm the disappearance of the S-H bond from the starting material.

Safety Considerations

-

This compound is a thiol and may have an unpleasant odor. Handle in a well-ventilated fume hood.

-

Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of bis(triphenylmethyl) sulfide from this compound. While the direct synthesis is not extensively reported, the proposed protocol, based on fundamental principles of organic chemistry, offers a viable route for researchers. The provided workflow and data tables serve as a valuable resource for the preparation and characterization of this sterically hindered sulfide. Further research and optimization of the reaction conditions are encouraged to establish a high-yielding and robust synthetic method.

References

The Trityl Group in Thiol Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of functional groups is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as peptides and pharmaceuticals. Among the arsenal of protecting groups for thiols, the trityl (triphenylmethyl, Trt) group stands out for its unique combination of steric bulk, acid lability, and versatility. This technical guide provides a comprehensive overview of the trityl group's role in thiol chemistry, with a focus on its application in peptide synthesis and drug development.

Core Principles of the Trityl Group in Thiol Chemistry

The trityl group is a large, hydrophobic protecting group that is introduced to a thiol via reaction with trityl chloride, typically in the presence of a base like pyridine.[1] Its primary function is to mask the highly nucleophilic and easily oxidized thiol group of cysteine and other sulfur-containing molecules, preventing unwanted side reactions during multi-step syntheses.[2]

The key characteristic of the trityl group is its susceptibility to cleavage under mild acidic conditions, which proceeds through the formation of a highly stable trityl cation.[3] This acid-labile nature makes it orthogonal to many other protecting groups used in organic synthesis, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a significant advantage in solid-phase peptide synthesis (SPPS).[4]

Quantitative Data on Trityl Group Stability and Deprotection

The stability of the trityl group and its derivatives can be fine-tuned by the introduction of electron-donating groups on the phenyl rings. This allows for a range of acid labilities, enabling selective deprotection in the presence of other acid-sensitive groups.

Table 1: Relative Acid Lability of Trityl and Methoxy-Substituted Trityl Groups on Hydroxyls

| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |

| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids |

| Monomethoxytrityl | Mmt | 10 | Dilute TFA (e.g., 1-3%) in DCM |

| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM) |

Note: While this data is for hydroxyl protection, the relative lability trend is generally applicable to thiol protection.

Table 2: Quantitative Data on the Deprotection of S-Trityl and S-Mmt Groups from Cysteine

| Protecting Group | Reagent | Time | Temperature | % Deprotection |

| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) |

| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) |

Table 3: Racemization of Fmoc-Cys(Trt)-OH during Coupling in SPPS

| Coupling Reagent/Condition | Racemization (%) | Notes |

| DIPCDI/Oxyma Pure | 3.3% | Racemization of Fmoc-Cys(Trt)-OH during coupling. |

| HCTU/DIEA (Microwave, 50°C) | 10.9% | Significant racemization observed with phosphonium/uronium reagents under heating. |

| HCTU/DIEA (Microwave, 80°C) | 26.6% | Increased temperature leads to higher racemization. |

Mandatory Visualizations

Logical Relationships and Workflows

Caption: Relative acid lability of common trityl-based protecting groups.

Caption: Generalized workflow for SPPS incorporating a trityl-protected cysteine.

Signaling Pathways and Applications in Drug Development

Caption: Trityl group as an acid-sensitive linker in targeted drug delivery.

Caption: Signaling pathway of S-trityl-L-cysteine (STLC) as an Eg5 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Cys(Trt)-OH

This protocol describes the synthesis of Fmoc-Cys(Trt)-OH from L-cysteine.

Materials:

-

L-cysteine

-

Trityl chloride (Trt-Cl)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Pyridine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Standard glassware for organic synthesis

Procedure:

-

S-Tritylation: Dissolve L-cysteine in a mixture of pyridine and DMF. Cool the solution in an ice bath. Add trityl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms. Collect the precipitate by filtration, wash with water, and then with cold diethyl ether. Dry the crude S-trityl-L-cysteine under vacuum.

-

Fmoc Protection: Suspend the S-trityl-L-cysteine in a mixture of DCM and water. Add Fmoc-OSu and a base such as sodium bicarbonate. Stir vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Purification: Acidify the reaction mixture with dilute HCl and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Fmoc-Cys(Trt)-OH.

Protocol 2: Standard Fmoc-SPPS Cycle for Fmoc-Cys(Trt)-OH Incorporation

This protocol outlines a standard manual SPPS workflow for the incorporation of a single Fmoc-Cys(Trt)-OH residue.[1]

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% (v/v) piperidine in DMF

-

Fmoc-Cys(Trt)-OH

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., DIPEA)

-

Anhydrous DMF and DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes, drain, and repeat for an additional 10-15 minutes. Wash the resin thoroughly with DMF.[1]

-

Amino Acid Pre-activation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[1]

-

Washing: After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.[2]

Materials:

-

Peptidyl-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (v/v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum for at least 1 hour.[2]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[2] Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.

-

Peptide Collection: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Applications in Drug Development

The unique properties of the trityl group extend its utility beyond a simple protecting group into the realm of drug development and bioconjugation.

Acid-Sensitive Linkers for Drug Delivery

The acid-labile nature of the trityl linkage has been exploited in the design of sophisticated drug delivery systems.[2] Trityl-based linkers can be used to conjugate drugs to carrier molecules, such as polymers or antibodies.[2] In the acidic microenvironment of tumors or within the endosomes of cells, the trityl linker is cleaved, leading to the targeted release of the active drug.[1][5][6] The release kinetics can be tuned by modifying the substituents on the trityl group, allowing for controlled drug release profiles.[1]

S-trityl-L-cysteine (STLC) as a Kinesin Eg5 Inhibitor

S-trityl-L-cysteine (STLC) itself has been identified as a potent and selective allosteric inhibitor of the mitotic kinesin Eg5.[7][8] Eg5 is essential for the formation of the bipolar spindle during mitosis.[9] Inhibition of Eg5 by STLC leads to mitotic arrest and subsequent apoptosis in cancer cells.[9][10] This makes STLC a promising lead compound in the development of novel anticancer therapeutics.[10][11]

Conclusion

The trityl group is an indispensable tool in thiol chemistry, offering a robust and versatile strategy for the protection of cysteine residues in peptide synthesis. Its tunable acid lability and compatibility with Fmoc-based strategies have solidified its place in the synthesis of complex peptides. Furthermore, the application of trityl-based linkers in drug delivery and the discovery of S-trityl-L-cysteine as a potent anticancer agent highlight the expanding role of trityl chemistry in drug development. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of the trityl group in research and pharmaceutical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Triphenylmethanethiol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylmethanethiol, also known as trityl mercaptan, is an organosulfur compound widely utilized in organic synthesis, particularly for the introduction of a thiol group or the mercapto functionality.[1][2] Its application as a reagent in the synthesis of complex molecules, such as 1,2-cis-1-thioglycoses, and as a capping agent for gold nanoparticles underscores its importance in chemical and materials science.[1] However, its safe handling is paramount due to its potential health hazards. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required when working with this compound.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation to the skin and eyes and potential harm if inhaled.[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |